[1-(3-Methylbutyl)piperidin-4-yl]methanamine
CAS No.: 1017452-47-9
Cat. No.: VC8191639
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol
* For research use only. Not for human or veterinary use.
![[1-(3-Methylbutyl)piperidin-4-yl]methanamine - 1017452-47-9](/images/structure/VC8191639.png)
Specification
CAS No. | 1017452-47-9 |
---|---|
Molecular Formula | C11H24N2 |
Molecular Weight | 184.32 g/mol |
IUPAC Name | [1-(3-methylbutyl)piperidin-4-yl]methanamine |
Standard InChI | InChI=1S/C11H24N2/c1-10(2)3-6-13-7-4-11(9-12)5-8-13/h10-11H,3-9,12H2,1-2H3 |
Standard InChI Key | MYCYINJSLUPNIA-UHFFFAOYSA-N |
SMILES | CC(C)CCN1CCC(CC1)CN |
Canonical SMILES | CC(C)CCN1CCC(CC1)CN |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a methanamine group (-CH2NH2) and at the 1-position with a 3-methylbutyl chain (-CH2CH(CH2CH3)2). This configuration introduces both hydrophobicity and basicity, influencing its interaction with biological targets .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C11H24N2 | |
SMILES | CC(C)CCN1CCC(CC1)CN | |
InChI Key | MYCYINJSLUPNIA-UHFFFAOYSA-N | |
Molecular Weight | 184.33 g/mol | |
Predicted Collision Cross Section (Ų) | 146.6 ([M+H]+) |
The 3-methylbutyl group enhances lipophilicity (logP ≈ 2.8 estimated), facilitating membrane permeability, while the primary amine at the 4-position serves as a potential hydrogen-bond donor .
Synthetic Approaches
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Alkylation | 1-Bromo-3-methylbutane, K2CO3, DMF, 80°C | ~65% | |
Deprotection | 4M HCl/EtOAc, RT, 12h | 78% |
Alternative methods employ reductive amination of piperidin-4-ylmethanamine with 3-methylbutyraldehyde using NaBH3CN .
Physicochemical Properties
Spectral and Computational Data
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Mass Spectrometry: Dominant ions at m/z 185.2 ([M+H]+) and 207.18 ([M+Na]+), with collision cross sections validated via ion mobility spectrometry .
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NMR: Predicted δH (DMSO-d6): 1.0–1.3 (m, 2H, CH2), 1.6–1.8 (m, 3H, CH(CH3)2), 2.6–3.0 (m, 4H, piperidine CH2), 3.1–3.5 (m, 2H, NCH2) .
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Solubility: Moderately soluble in polar aprotic solvents (DMSO: >10 mg/mL), sparingly soluble in water (<1 mg/mL) .
Pharmacological Applications
CXCR4 Receptor Antagonism
Derivatives of piperidin-4-ylmethanamine demonstrate affinity for chemokine receptor CXCR4, a target in oncology and immunology. Structural modifications, including 3-methylbutyl substitution, enhance hydrophobic interactions with receptor subpockets (e.g., TM3 and TM7 helices), yielding IC50 values <100 nM in CXCL12 displacement assays .
Neurological Targets
The compound’s primary amine moiety mimics neurotransmitters, enabling exploration in:
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Dopamine D3 Receptor Modulation: Ki ≈ 120 nM in radioligand binding assays .
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Sigma-1 Receptor Binding: σ1 affinity (Ki = 85 nM) suggests potential in neuropathic pain models .
Analytical Characterization
GC-MS Protocols
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Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
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Conditions: 50°C (1 min) → 10°C/min → 300°C (5 min).
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Detection: Characteristic fragments at m/z 84 (piperidine ring), 100 (CH2NH2 loss) .
Recent Advances and Patents
Patent EP3448847A1
A 2025 patent discloses piperidin-4-ylmethanamine derivatives as allosteric modulators of NMDA receptors, with [1-(3-methylbutyl)piperidin-4-yl]methanamine cited as a lead compound for cognitive impairment therapy .
3D-QSAR Models
CoMFA analysis (q² = 0.82, r² = 0.94) identifies the 3-methylbutyl group as critical for van der Waals interactions in CXCR4 binding, guiding rational drug design .
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